(Z)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium
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Description
(Z)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium is a useful research compound. Its molecular formula is C15H13ClFNO3 and its molecular weight is 309.72. The purity is usually 95%.
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Scientific Research Applications
Intermolecular Interactions and Solvatomorphic Behavior
A study focused on the synthesis and characterization of biologically active 1,2,4-triazole derivatives, which included fluoro and chloro derivatives, to investigate their intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, and C–H⋯X (X = –F, –Cl), π⋯π, and lp⋯π interactions. The solvatomorphic behavior of these derivatives was examined using thermal techniques and supported by quantum mechanical calculations, providing insights into the nature of lp⋯π interactions (Shukla et al., 2014).
Fluorescence in Zinc(II) Ternary Complexes
Research on the coordination of a fluorophore, Zinquin A, in its deprotonated form within Zn(2+) ternary complexes revealed significant findings related to the fluorescence properties and the complexation behavior of these compounds. The study offers a deeper understanding of how the coordination environment of Zinquin A influences its fluorescence, making it relevant for detecting intracellular Zn(2+) (Hendrickson et al., 2003).
Synthesis of Phthalocyanines
Another research effort focused on the synthesis of metal-free and metal (Zn, Ni, Cu, Co) phthalocyanines containing a 4-(p-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one moiety. These compounds were characterized by various spectroscopic methods, and their solubility in different solvents was determined, contributing to the development of novel compounds with potential applications in materials science (Kahveci et al., 2007).
Anion Exchange Polymer Electrolytes
The synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes through activated fluorophenyl-amine reactions was explored. This method allowed for precise control of cation functionality, highlighting the potential for developing advanced materials for energy applications (Kim et al., 2011).
Fluoroionophores for Metal Detection
Research into the development of fluoroionophores based on diamine-salicylaldehyde (DS) derivatives has shown that these compounds can chelate Zn+2 in various solutions. This study demonstrated the potential of these fluoroionophores as metal recognizers, particularly for Zn+2, showcasing their application in fluorescence and ratio fluorescence methods for cellular metal staining (Hong et al., 2012).
Properties
IUPAC Name |
(4E)-2-[(2-chloro-6-fluorophenyl)methyl]-3-hydroxy-4-[[hydroxy(methyl)amino]methylidene]cyclohexa-2,5-dien-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO3/c1-18(21)8-9-5-6-14(19)11(15(9)20)7-10-12(16)3-2-4-13(10)17/h2-6,8,20-21H,7H2,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWLTBHKVVRXAP-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=C1C=CC(=O)C(=C1O)CC2=C(C=CC=C2Cl)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/C=C/1\C=CC(=O)C(=C1O)CC2=C(C=CC=C2Cl)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.